molecular formula C10H6O2 B14128887 1,5-Naphthalenedione CAS No. 51583-62-1

1,5-Naphthalenedione

Cat. No.: B14128887
CAS No.: 51583-62-1
M. Wt: 158.15 g/mol
InChI Key: UKYHUQYCBBUNIA-UHFFFAOYSA-N
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Description

1,5-Naphthalenedione, also known as 1,5-naphthoquinone, is an organic compound with the molecular formula C10H6O2. It is a derivative of naphthalene, consisting of two carbonyl groups at the 1 and 5 positions of the naphthalene ring. This compound is known for its distinctive yellow color and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthalenedione can be synthesized through several methods. One common method involves the oxidation of 1,5-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic oxidation of naphthalene. This process involves the use of metal catalysts, such as vanadium pentoxide, in the presence of oxygen. The reaction is carried out at elevated temperatures to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalenedione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex quinone derivatives.

    Reduction: It can be reduced to form 1,5-dihydroxynaphthalene.

    Substitution: It can undergo substitution reactions with nucleophiles, such as amines and thiols, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a suitable solvent like ethanol or methanol.

Major Products Formed

    Oxidation: Higher quinone derivatives.

    Reduction: 1,5-dihydroxynaphthalene.

    Substitution: Various substituted naphthoquinone derivatives.

Scientific Research Applications

1,5-Naphthalenedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential as an antimicrobial and anticancer agent.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-naphthalenedione involves its ability to undergo redox reactions. It can act as an oxidizing agent, accepting electrons from other molecules. This property makes it useful in various biochemical and industrial processes. The compound can interact with cellular components, leading to the generation of reactive oxygen species, which can induce oxidative stress and cell death.

Comparison with Similar Compounds

1,5-Naphthalenedione can be compared with other naphthoquinone derivatives, such as 1,4-naphthoquinone and 2-methyl-1,4-naphthoquinone (menadione). While all these compounds share a similar quinone structure, they differ in their substitution patterns and biological activities. For example, menadione is known for its role as a vitamin K precursor, whereas this compound is primarily studied for its antimicrobial and anticancer properties.

List of Similar Compounds

  • 1,4-Naphthoquinone
  • 2-Methyl-1,4-naphthoquinone (Menadione)
  • 2-Bromo-1,4-naphthoquinone

These compounds highlight the diversity of naphthoquinone derivatives and their unique applications in various fields.

Properties

CAS No.

51583-62-1

Molecular Formula

C10H6O2

Molecular Weight

158.15 g/mol

IUPAC Name

naphthalene-1,5-dione

InChI

InChI=1S/C10H6O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H

InChI Key

UKYHUQYCBBUNIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=CC=CC(=O)C2=C1

Origin of Product

United States

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